Cefalonium (anhydrous)
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Overview
Description
Cefalonium (anhydrous) is a first-generation β-lactam cephalosporin antibiotic. It is widely used in veterinary medicine, particularly for the treatment of bovine mastitis caused by Gram-positive bacteria, including staphylococci . The molecular formula of cefalonium is C20H18N4O5S2, and it has a molecular weight of 458.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefalonium can be synthesized from 7-aminocephalosporanic acid. The process involves several steps:
Addition of 7-aminocephalosporanic acid to water: The temperature is maintained at 0-10°C.
pH Regulation: The pH of the solution is adjusted.
Addition of Organic Solvents: Organic solvents are added to facilitate the reaction.
Industrial Production Methods: In industrial settings, cefalonium is produced by mixing ethyl oleate and microcrystalline wax, heating and melting the mixture, and then adding surfactants, immune active factors, beta-defensins, and cefalonium. The mixture is then uniformly ground using a colloid mill to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cefalonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Cefalonium is used extensively in scientific research due to its antibacterial properties. Some of its applications include:
Mechanism of Action
Cefalonium exerts its effects by inhibiting enzymes involved in the biosynthesis of cell wall peptidoglycan, leading to the lysis of bacteria. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefapirin: Another first-generation cephalosporin used in veterinary medicine.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity.
Cefalexin: A first-generation cephalosporin used in both human and veterinary medicine.
Uniqueness of Cefalonium: Cefalonium is unique due to its specific application in veterinary medicine for the treatment of bovine mastitis. Its efficacy against Gram-positive bacteria, particularly staphylococci, makes it a valuable antibiotic in the veterinary field .
Properties
IUPAC Name |
3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXNVLFJHCSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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